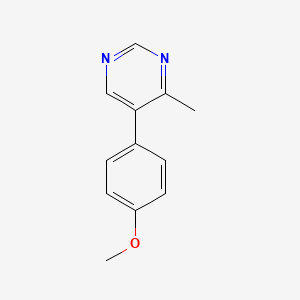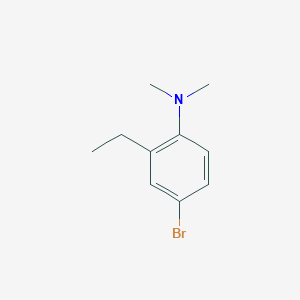![molecular formula C16H17ClN2O B14243489 N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea CAS No. 185696-22-4](/img/structure/B14243489.png)
N-[2-(3-Chlorophenyl)propan-2-yl]-N'-phenylurea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea is an organic compound that belongs to the class of ureas It is characterized by the presence of a urea functional group, which is bonded to a phenyl group and a 3-chlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea typically involves the reaction of 3-chlorophenyl isocyanate with isopropanol and aniline. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Step 1: Preparation of 3-chlorophenyl isocyanate by reacting 3-chloroaniline with phosgene.
Step 2: Reaction of 3-chlorophenyl isocyanate with isopropanol to form N-[2-(3-Chlorophenyl)propan-2-yl]urea.
Step 3: Reaction of N-[2-(3-Chlorophenyl)propan-2-yl]urea with aniline to form N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea.
Industrial Production Methods
In industrial settings, the production of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The use of catalysts and solvents may also be employed to enhance the efficiency of the synthesis process.
化学反应分析
Types of Reactions
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: The phenyl and chlorophenyl groups can undergo substitution reactions with various nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as halides, amines, or alcohols can be used under appropriate conditions.
Major Products
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines or other reduced derivatives.
Substitution: Formation of substituted urea derivatives.
科学研究应用
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用机制
The mechanism of action of N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context.
相似化合物的比较
Similar Compounds
- N-[2-(3-Chlorophenyl)propan-2-yl]urea
- N-phenylurea
- 3-Chlorophenyl isocyanate
Uniqueness
N-[2-(3-Chlorophenyl)propan-2-yl]-N’-phenylurea is unique due to the presence of both phenyl and 3-chlorophenyl groups, which confer specific chemical and biological properties
属性
CAS 编号 |
185696-22-4 |
|---|---|
分子式 |
C16H17ClN2O |
分子量 |
288.77 g/mol |
IUPAC 名称 |
1-[2-(3-chlorophenyl)propan-2-yl]-3-phenylurea |
InChI |
InChI=1S/C16H17ClN2O/c1-16(2,12-7-6-8-13(17)11-12)19-15(20)18-14-9-4-3-5-10-14/h3-11H,1-2H3,(H2,18,19,20) |
InChI 键 |
NIAQDDCPADTHKR-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C1=CC(=CC=C1)Cl)NC(=O)NC2=CC=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[3-(Hydroxyamino)-3-oxopropyl]phosphonic acid](/img/structure/B14243406.png)
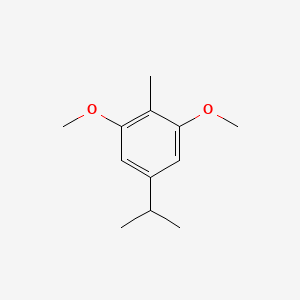
![4-[2-Ethyl-4-(4-fluoro-3-methylphenyl)-1,3-thiazol-5-yl]pyridin-2-amine](/img/structure/B14243427.png)
![2-(2-{3-[(Pyridin-3-yl)oxy]phenyl}-2H-tetrazol-5-yl)pyridine](/img/structure/B14243435.png)
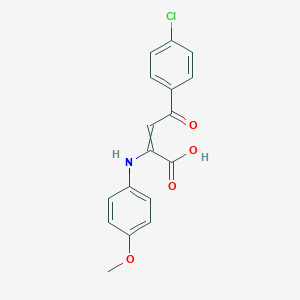
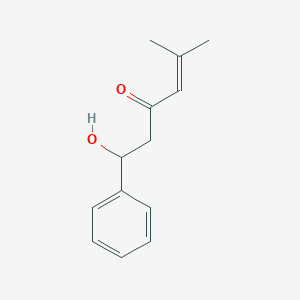
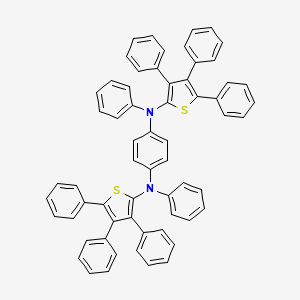


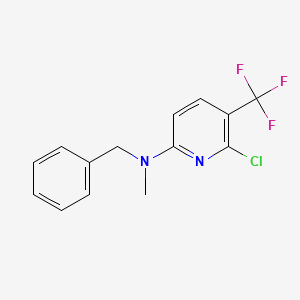
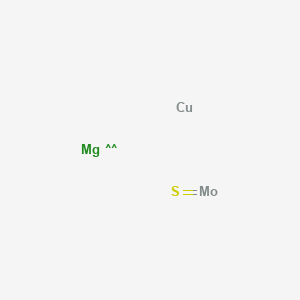
![7,14,15-Trioxadispiro[5.1.5.2]pentadecan-3-one](/img/structure/B14243485.png)
